molecular formula C15H14N4O3S2 B2780754 N-(3-(methylsulfonamido)phenyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide CAS No. 1207057-99-5

N-(3-(methylsulfonamido)phenyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide

Cat. No. B2780754
CAS RN: 1207057-99-5
M. Wt: 362.42
InChI Key: YVZMFLFXDSPWEI-UHFFFAOYSA-N
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Description

N-(3-(methylsulfonamido)phenyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide, also known as MPT0G211, is a novel small molecule compound that has been synthesized and studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies and has the potential to be developed into a new anticancer drug.

Scientific Research Applications

Antiproliferative Activities

Sulfonamide derivatives have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines. Some compounds exhibit promising broad-spectrum antitumor activities comparable to commonly used anticancer drugs like 5-fluorouracil and cisplatin, especially showing selective effects against specific tumor cells such as rat brain tumor cells (C6) (Mert et al., 2014).

Antimicrobial and Antifungal Activities

Novel heterocyclic compounds incorporating the sulfamoyl moiety have been synthesized for use as antimicrobial agents. These compounds showed promising results against both bacterial and fungal strains, indicating their potential as new antimicrobial agents (Darwish et al., 2014). Additionally, other studies have extended the derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, demonstrating sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans, suggesting further investigation for these compounds is promising (Kobzar et al., 2019).

Carbonic Anhydrase Inhibitory Activities

Sulfonamide derivatives have also been investigated for their inhibitory activities against carbonic anhydrase (CA) isoenzymes. These studies have identified compounds with low nanomolar inhibition KI values against various human CA isoforms, suggesting potential applications in treating diseases such as cancer, obesity, epilepsy, and glaucoma. The structure-activity relationships for the inhibition of these isoforms with pyrazole-sulfonamides indicate a well-defined pattern, offering insights into drug design and development (Carta et al., 2017).

properties

IUPAC Name

N-[3-(methanesulfonamido)phenyl]-2-pyrrol-1-yl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3S2/c1-24(21,22)18-12-6-4-5-11(9-12)16-14(20)13-10-23-15(17-13)19-7-2-3-8-19/h2-10,18H,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVZMFLFXDSPWEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2=CSC(=N2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(methylsulfonamido)phenyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide

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